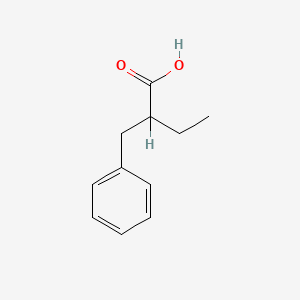

2-Benzylbutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVVFWBKWGJMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972137 | |

| Record name | 2-Benzylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5669-16-9 | |

| Record name | α-Ethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinnamic acid, alpha-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Benzylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylbutanoic acid, a substituted carboxylic acid, presents a unique structural motif combining a chiral center with both aliphatic and aromatic moieties. This structure makes it and its derivatives intriguing candidates for investigation in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physical and chemical characteristics, spectroscopic signature, reactivity, and potential applications in drug development. The information herein is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.

Molecular Structure and Physicochemical Properties

This compound possesses a carboxylic acid functional group with a benzyl and an ethyl substituent at the alpha-carbon. This structure results in a chiral molecule, existing as two enantiomers.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 5669-16-9 | --INVALID-LINK--[2] |

| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 178.23 g/mol | --INVALID-LINK--[1] |

| Melting Point | 90 °C | --INVALID-LINK--[2] |

| Boiling Point | 295.2 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 1.068 g/cm³ | --INVALID-LINK--[2] |

| pKa (Predicted) | 4.69 ± 0.10 | --INVALID-LINK--[2] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | --INVALID-LINK-- |

The presence of both a hydrophobic benzyl group and a polar carboxylic acid group gives this compound amphiphilic character, influencing its solubility and potential interactions with biological macromolecules.

Synthesis of this compound

There are several synthetic routes to this compound. Two common and effective methods are detailed below.

Malonic Ester Synthesis

A classic and versatile method for the synthesis of substituted carboxylic acids is the malonic ester synthesis. This approach allows for the sequential alkylation of diethyl malonate to introduce the desired substituents.

Experimental Protocol: Malonic Ester Synthesis of this compound

-

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt), in a suitable solvent like ethanol to form a resonance-stabilized enolate.

-

First Alkylation (Benzylation): The enolate is then reacted with benzyl bromide or benzyl chloride in an Sₙ2 reaction to introduce the benzyl group, yielding diethyl benzylmalonate.

-

Second Alkylation (Ethylation): The resulting mono-alkylated malonic ester still possesses an acidic α-hydrogen. A second deprotonation with NaOEt followed by reaction with an ethyl halide (e.g., ethyl bromide) affords diethyl ethylbenzylmalonate.

-

Hydrolysis and Decarboxylation: The disubstituted malonic ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated. This process hydrolyzes both ester groups to carboxylic acids, and the resulting β-dicarboxylic acid readily undergoes decarboxylation to yield the final product, this compound.

Caption: Malonic Ester Synthesis of this compound.

Reduction of α-Ethyl Cinnamic Acid

Another efficient method involves the catalytic hydrogenation of α-ethyl cinnamic acid.

Experimental Protocol: Reduction of α-Ethyl Cinnamic Acid [3]

-

Dissolution: A solution of 35.2 g (0.2 mol) of α-ethyl cinnamic acid is prepared in 450 ml of 3% sodium hydroxide.

-

Hydrogenation: The solution is subjected to a hydrogen atmosphere at 60 psi in the presence of 4 g of 5% palladium on charcoal as a catalyst.

-

Work-up: After the cessation of hydrogen uptake, the reaction mixture is filtered to remove the catalyst. The filtrate is then acidified with hydrochloric acid and extracted with ether.

-

Isolation: Evaporation of the ether yields this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.1-7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.8-3.0 | Multiplet | 2H | Benzylic protons (-CH₂-Ph) |

| ~2.5-2.7 | Multiplet | 1H | α-proton (-CH-) |

| ~1.5-1.7 | Multiplet | 2H | Methylene protons (-CH₂-CH₃) |

| ~0.9 | Triplet | 3H | Methyl protons (-CH₃) |

The broad singlet for the carboxylic acid proton is a characteristic feature and may exchange with D₂O. The aromatic protons will appear as a complex multiplet in the typical aromatic region. The benzylic, alpha, and ethyl protons will show characteristic splitting patterns based on their neighboring protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | Carboxylic acid carbon (-COOH) |

| ~138-140 | Quaternary aromatic carbon (C-CH₂) |

| ~128-130 | Aromatic CH carbons |

| ~126 | Aromatic CH carbon (para) |

| ~45-50 | α-carbon (-CH-) |

| ~35-40 | Benzylic carbon (-CH₂-Ph) |

| ~25-30 | Methylene carbon (-CH₂-CH₃) |

| ~10-15 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in this compound.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~3030 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | C=C stretches of the aromatic ring |

The very broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 178[1]

-

Key Fragment Ions:

-

m/z = 91: This is often the base peak and corresponds to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage.

-

m/z = 133: Loss of the carboxyl group (-COOH, 45 Da) from the molecular ion.

-

m/z = 149: Loss of the ethyl group (-C₂H₅, 29 Da) from the molecular ion.

-

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the presence of an α-hydrogen.

Reactions of the Carboxylic Acid Group

-

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form esters. This Fischer esterification is a reversible reaction.

-

Amide Formation: Reaction with amines, often requiring a coupling agent (e.g., DCC) or conversion to an acyl chloride, yields the corresponding amides. Direct reaction with ammonia or amines at high temperatures can also produce amides.[4]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 2-benzylbutan-1-ol.

Reactions at the α-Carbon

-

α-Halogenation (Hell-Volhard-Zelinsky Reaction): The presence of an α-hydrogen allows for halogenation at this position. The reaction is typically carried out with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). This reaction proceeds via an acid bromide intermediate, which more readily enolizes than the carboxylic acid itself.

Experimental Protocol: α-Bromination of this compound

-

Reaction Setup: this compound is treated with bromine in the presence of a catalytic amount of PBr₃.

-

Reaction Conditions: The mixture is heated to facilitate the reaction.

-

Work-up: The reaction mixture is then hydrolyzed to convert the intermediate α-bromo acyl bromide to the final product, 2-bromo-2-benzylbutanoic acid.

References

2-Benzylbutanoic acid CAS number 5669-16-9

An In-Depth Technical Guide to 2-Benzylbutanoic Acid (CAS 5669-16-9): Properties, Synthesis, Analysis, and Applications in Research and Development

Introduction

This compound (CAS: 5669-16-9), also known as α-Ethyl-hydrocinnamic acid, is a carboxylic acid derivative characterized by a benzyl group attached to the alpha position of a butanoic acid backbone.[1][2] While not a household name, this molecule represents a valuable scaffold in chemical synthesis and a subject of interest in drug discovery. Its structure, combining both aromatic and aliphatic carboxylic acid features, imparts a unique set of physicochemical properties that make it a versatile intermediate.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the molecule's properties, a detailed and reasoned synthesis protocol, robust analytical methodologies, and an exploration of its biological context and potential applications. The focus is on the causality behind the methods—the "why" that empowers scientists to adapt and innovate.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a molecule's physical and chemical properties is the foundation of its application in a laboratory or developmental setting. These properties dictate everything from appropriate solvents for a reaction to the potential for the molecule to cross biological membranes.

Core Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 5669-16-9 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Canonical SMILES | CCC(CC1=CC=CC=C1)C(=O)O | [2] |

| InChIKey | CYVVFWBKWGJMNQ-UHFFFAOYSA-N | [2] |

Physicochemical Data

The molecule's behavior in various physical states and solvent systems is critical for its practical use.

| Property | Value | Scientific Implication & Rationale |

| Physical State | White to off-white crystalline solid | [3] |

| Melting Point | 90°C (recrystallized from hexane) | [1][4] |

| Boiling Point | 295.2 °C at 760 mmHg | [1][4] |

| Density | 1.068 g/cm³ | [1] |

| pKa (Predicted) | 4.69 ± 0.10 | [1][4] |

| LogP (XLogP3) | 2.6 | [1][2] |

| Solubility | Limited in water; soluble in organic solvents (e.g., ethanol, ether) | [3] |

Expert Insights: The predicted pKa of ~4.69 is typical for a carboxylic acid, indicating it will be predominantly in its deprotonated (carboxylate) form at physiological pH (~7.4).[1][4] This is a critical consideration in drug design for absorption and target engagement. The LogP value of 2.6 suggests a good balance between hydrophilicity and lipophilicity, falling within the range often considered favorable for oral drug candidates (Lipinski's Rule of Five generally suggests a LogP < 5).[1][2] Its limited water solubility is expected due to the nonpolar benzyl and ethyl groups, while the carboxylic acid moiety allows for solubility in polar organic solvents.[3]

Spectroscopic Profile

For any synthesized or purchased batch, structural confirmation is paramount. The expected spectroscopic features are:

-

¹H NMR: Signals corresponding to the aromatic protons of the benzyl group (typically ~7.1-7.3 ppm), the aliphatic protons of the ethyl and butanoic acid backbone, and a characteristic broad singlet for the carboxylic acid proton (>10 ppm, often exchanges with D₂O).

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid (typically >170 ppm), and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: A strong, broad absorption band for the O-H stretch of the carboxylic acid (centered around 3000 cm⁻¹) and a sharp, strong absorption for the C=O (carbonyl) stretch (~1700 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ at m/z = 178.[2] Common fragments would correspond to the loss of the carboxyl group (-COOH, m/z = 45) and the stable benzyl cation (C₇H₇⁺, m/z = 91).

Synthesis and Purification

Commercial availability of this compound is established, but for custom synthesis or analogue development, a reliable synthetic route is essential.[1] The most direct published method involves the catalytic hydrogenation of α-ethyl cinnamic acid.[5]

Synthesis Workflow: Catalytic Hydrogenation

This process involves the reduction of a carbon-carbon double bond in the precursor while leaving the aromatic ring and carboxylic acid intact.

References

Navigating the Nomenclature of 3-Phenylpentanoic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical research and pharmaceutical development, an unambiguous understanding of a compound's nomenclature is paramount. This guide provides a comprehensive overview of the synonyms, chemical identifiers, and fundamental properties of the molecule commonly known as α-Ethyl-hydrocinnamic acid. For clarity and accuracy, this guide will use the IUPAC-preferred name, 3-Phenylpentanoic acid , as the primary identifier. This compound is a carboxylic acid that features a phenyl group attached to the third carbon of a pentanoic acid backbone. While it is noted as an impurity in the synthesis of some pharmaceuticals, its unique structure also makes it a subject of interest for its potential biological activities.[1][2]

Chemical Identity and Synonyms

The accurate identification of a chemical compound is foundational to any research endeavor. 3-Phenylpentanoic acid is known by several names, which can often be a source of confusion. This section aims to clarify the various synonyms and provide a clear mapping to its core identity.

Systematic and Common Names

The most widely accepted and systematic name for this compound is 3-Phenylpentanoic acid . However, historical and commercial sources may refer to it using a variety of synonyms. Understanding these alternative names is crucial for a comprehensive literature search and for clear communication within the scientific community.

A list of common synonyms includes:

-

alpha-Ethyl-hydrocinnamic acid

-

β-Ethylhydrocinnamic acid[3]

-

3-Phenylvaleric acid[4]

-

2-phenylbutane carboxylic acid[4]

It is important to distinguish 3-Phenylpentanoic acid from structurally related but distinct compounds. For instance, hydrocinnamic acid (or 3-phenylpropanoic acid) is a related compound that lacks the ethyl group at the alpha position.[5][6][7][8][9] Similarly, alpha-methylhydrocinnamic acid is another distinct molecule with a methyl group instead of an ethyl group.[10]

The following diagram illustrates the relationship between the core structure and its primary IUPAC name.

Caption: Relationship between the core chemical moieties and the IUPAC name for 3-Phenylpentanoic acid.

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, a standardized set of identifiers is used. The following table summarizes the key identifiers for 3-Phenylpentanoic acid.

| Identifier | Value | Source |

| CAS Number | 5669-17-0 | [2][3][4] |

| Molecular Formula | C11H14O2 | [1][2][3][4] |

| Molecular Weight | 178.22 g/mol | [1][2] |

| IUPAC Name | 3-Phenylpentanoic acid | N/A |

| InChI | InChI=1S/C11H14O2/c1-2-10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13) | N/A |

| InChIKey | NJEKDDOCPZKREE-UHFFFAOYSA-N | [3] |

| SMILES | CCC(CC(=O)O)C1=CC=CC=C1 | [2][3] |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in research and development, influencing everything from its solubility to its behavior in biological systems.

| Property | Value | Source |

| Density | 1.066 g/cm³ | [3][4] |

| Boiling Point | 288.9 °C at 760 mmHg | [3][4] |

| Flash Point | 186.1 °C | [3][4] |

| LogP | 2.65490 | [4] |

| PSA (Polar Surface Area) | 37.30000 | [4] |

The presence of both a non-polar phenyl group and a polar carboxylic acid group gives 3-phenylpentanoic acid moderate solubility in water and higher solubility in organic solvents like ethanol and acetone.[11]

Synthesis and Applications

Synthesis Overview

3-Phenylpentanoic acid can be synthesized through various organic chemistry pathways. One noted method is the chemoenzymatic synthesis from 2-phenylethyl esters and proton donors.[1][2] The enantiomers of this chiral compound can be separated using chiral High-Performance Liquid Chromatography (HPLC).[1]

The following diagram outlines a generalized workflow for the synthesis and purification of 3-Phenylpentanoic acid.

Caption: A generalized workflow for the synthesis and chiral separation of 3-Phenylpentanoic acid.

Potential Applications and Research Interest

3-Phenylpentanoic acid is primarily documented as an impurity of 2-phenylbutyric acid, a compound used in the synthesis of some pharmaceuticals.[1][2] However, it has also been investigated for its own biological activities. Research has shown that it can inhibit the growth of certain Pseudomonas strains, suggesting potential antimicrobial applications.[1][2] There is also speculation that it may be useful in the treatment of neurotoxicity, although the precise mechanism of action is not yet fully understood.[1][2] It is hypothesized that its mode of action may involve the inhibition of protein, RNA, or DNA synthesis.[1][2]

Conclusion

A clear and comprehensive understanding of the nomenclature and fundamental properties of α-Ethyl-hydrocinnamic acid, more formally known as 3-Phenylpentanoic acid, is essential for researchers and developers in the chemical and pharmaceutical sciences. By consolidating its various synonyms, key identifiers, and physicochemical properties, this guide serves as a foundational resource to aid in future research and development efforts involving this compound.

References

- 1. 3-phenylpentanoic acid | CymitQuimica [cymitquimica.com]

- 2. 3-phenylpentanoic acid | 5669-17-0 | FAA66917 | Biosynth [biosynth.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. molbase.com [molbase.com]

- 5. Hydrocinnamic acid [webbook.nist.gov]

- 6. Hydrocinnamic acid [webbook.nist.gov]

- 7. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 8. 3-Phenylpropionic acid | 501-52-0 [chemicalbook.com]

- 9. Hydrocinnamic Acid (3-Phenylpropanoic Acid) | CAS Number 501-52-0 [klivon.com]

- 10. alpha-Methylhydrocinnamic acid | C10H12O2 | CID 99862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Benzylbutanoic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between the molecule's three-dimensional structure and its spectral output, provides a robust experimental framework, and grounds its analysis in established spectroscopic principles. We will deconstruct the spectrum signal by signal, explaining the underlying phenomena of chemical shift, integration, and spin-spin coupling to build a complete structural portrait of this compound.

Structural Overview and Proton Environments

Before interpreting a spectrum, a thorough understanding of the target molecule's structure is essential. This compound (C₁₁H₁₄O₂) is a carboxylic acid featuring a chiral center at the C2 position, an ethyl group, and a benzyl substituent.[1][2] This arrangement results in seven distinct sets of chemically non-equivalent protons, each of which will produce a unique signal in the ¹H NMR spectrum.

The diagram below illustrates the molecular structure and labels each unique proton environment, which will be referenced throughout this guide.

References

A Comprehensive Technical Guide to the ¹³C NMR Analysis of 2-Benzylbutanoic Acid

This guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Benzylbutanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind spectral interpretation and experimental design. We will cover the theoretical prediction of the ¹³C NMR spectrum, the practical application of advanced NMR techniques like DEPT for unambiguous signal assignment, and a field-proven protocol for sample preparation and data acquisition.

Structural Overview and Carbon Environments

This compound is a carboxylic acid featuring a chiral center at the C2 position. Its structure incorporates several distinct chemical environments: a carboxyl group, an aromatic phenyl ring, and a saturated aliphatic chain. This diversity makes it an excellent subject for demonstrating the power of ¹³C NMR in comprehensive structural elucidation.

The molecule possesses 11 unique carbon atoms. For the purpose of this guide, they have been systematically numbered as shown in the diagram below. Understanding these distinct electronic environments is the first step in predicting and interpreting the resulting NMR spectrum.

Introduction: Characterizing 2-Benzylbutanoic Acid

An In-Depth Technical Guide to the Mass Spectrometry of 2-Benzylbutanoic Acid

This compound (C₁₁H₁₄O₂) is a carboxylic acid featuring a chiral center and a benzyl substituent adjacent to the carboxyl group.[1][2] Its analysis is pertinent in fields ranging from metabolite identification to synthetic chemistry quality control. Mass spectrometry, coupled with chromatographic separation, serves as the definitive tool for its structural elucidation and quantification. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, focusing on the practical and theoretical considerations for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind methodological choices, from sample preparation to the interpretation of complex fragmentation patterns.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Exact Mass | 178.09938 Da | [1][2] |

| Boiling Point | 295.2 °C at 760 mmHg | [1] |

| pKa | 4.69 ± 0.10 (Predicted) | [1] |

| LogP | 2.6 | [1][2] |

Part I: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like this compound presents significant challenges.

The Challenge: Why Derivatization is Essential

The carboxylic acid functional group, with its active proton, is highly polar and capable of hydrogen bonding. This leads to two primary analytical problems in GC:

-

Low Volatility: The energy required to move the analyte into the gas phase is high, resulting in poor chromatographic performance and the need for high inlet temperatures that can cause thermal degradation.

-

Peak Tailing: The polar carboxyl group can engage in secondary interactions (adsorption) with active sites on the GC column, leading to broad, tailing peaks and poor resolution.[3]

To overcome these issues, derivatization is a mandatory step. The goal is to replace the active hydrogen of the carboxyl group with a non-polar, thermally stable moiety, thereby increasing volatility and improving chromatographic behavior.[4][5]

Derivatization Strategy: Silylation

Silylation is one of the most common and effective derivatization methods for carboxylic acids.[3][4] It involves replacing the acidic proton with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are highly effective.[3][6] The resulting TMS ester is significantly more volatile and less polar than the parent acid.

This protocol outlines a robust procedure for the silylation of this compound in a sample matrix.

-

Sample Preparation:

-

If the analyte is in an aqueous matrix, perform a liquid-liquid extraction. Acidify the sample to a pH ~2 units below the pKa of the acid (e.g., to pH ~2.7) with HCl to ensure it is in its neutral form.

-

Extract the analyte into a water-immiscible organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction three times.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization Reaction:

-

To the dried residue, add 50 µL of a silylation reagent, such as BSTFA with 1% TMCS.

-

Add 50 µL of a suitable solvent like pyridine or acetonitrile to ensure complete dissolution.

-

Cap the vial tightly and vortex for 10-20 seconds.

-

Heat the reaction mixture at 60-75°C for 30-60 minutes to ensure the reaction goes to completion.[3][6] The reaction time and temperature are critical parameters that may require optimization.[6]

-

After cooling to room temperature, the sample is ready for GC-MS injection.

-

GC-MS Instrumentation and Typical Parameters

The following table provides a starting point for the GC-MS analysis of the TMS-derivatized this compound.

| Parameter | Setting | Rationale |

| GC System | ||

| Inlet Mode | Split/Splitless | Split mode is suitable for concentrated samples, while splitless is preferred for trace analysis. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the TMS derivative without thermal degradation. |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | A standard, non-polar column that provides excellent separation for a wide range of derivatized compounds. |

| Carrier Gas | Helium | Provides good efficiency and is inert. |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A typical temperature program that allows for the elution of the derivatized analyte with good peak shape. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible and information-rich fragmentation patterns. |

| Ion Source Temp. | 230 °C | A standard source temperature to maintain analyte integrity. |

| Quadrupole Temp. | 150 °C | Standard setting to ensure stable ion transmission. |

| Scan Range | m/z 40-500 | Covers the expected mass range from the solvent delay to beyond the molecular ion of the derivative. |

Part II: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is an excellent alternative to GC-MS, particularly for complex biological matrices, as it often requires less sample preparation and avoids the need for derivatization.

Rationale and Chromatographic Strategy

This compound is a polar molecule, making it well-suited for Reversed-Phase Liquid Chromatography (RPLC).[7][8]

-

Column Choice: A standard C18 column is the workhorse for RPLC and is a suitable choice. For enhanced retention of polar acids, a polar-endcapped C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be considered.[7]

-

Mobile Phase: A typical mobile phase consists of water (A) and a more non-polar organic solvent like acetonitrile or methanol (B). To ensure consistent ionization and good peak shape, the pH of the mobile phase must be controlled. Adding a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium hydroxide) is standard practice.

-

For positive ion mode , an acidic mobile phase (e.g., with formic acid) promotes the formation of protonated molecules [M+H]⁺.

-

For negative ion mode , a slightly basic or neutral mobile phase is often used to facilitate the formation of deprotonated molecules [M-H]⁻.

-

-

Protein Precipitation (for biological samples):

-

To 100 µL of a plasma or serum sample, add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

-

Final Preparation:

-

Carefully transfer the supernatant to a clean vial.

-

Evaporate the solvent under nitrogen if concentration is needed, or directly dilute with the initial mobile phase.

-

Reconstitute the sample in the mobile phase A/B mixture that matches the initial gradient conditions to ensure good peak shape.

-

The sample is now ready for injection.

-

LC-MS/MS Instrumentation and Typical Parameters

| Parameter | Setting | Rationale |

| LC System | ||

| Column | C18, 2.1 x 100 mm, 1.8 µm | A high-resolution column suitable for separating the analyte from matrix components. |

| Mobile Phase A | Water + 0.1% Formic Acid | For positive ion mode analysis. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for RPLC. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 8 minutes | A generic gradient that can be optimized for the specific sample matrix. |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive & Negative | ESI is the standard for polar molecules. Running in both modes provides complementary information.[9] |

| Capillary Voltage | +3.5 kV / -3.0 kV | Standard voltages for positive and negative ESI. |

| Source Temp. | 150 °C | Optimized to facilitate desolvation. |

| Desolvation Temp. | 350 °C | Ensures efficient removal of solvent from droplets. |

| Scan Mode | Full Scan (for identification), MRM (for quantification) | Full scan provides survey data, while Multiple Reaction Monitoring (MRM) offers high sensitivity and selectivity for targeted quantification. |

Part III: Interpretation of Mass Spectra & Fragmentation Mechanisms

The true power of mass spectrometry lies in the interpretation of fragmentation patterns, which act as a structural fingerprint for the molecule.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions (typically 70 eV), this compound (after derivatization to its TMS ester) undergoes extensive and predictable fragmentation. For the underivatized acid, the NIST database indicates a top peak at m/z 91.[2] This is a classic indicator of a benzyl group.

-

Benzylic Cleavage and Tropylium Ion Formation (m/z 91): This is the most dominant fragmentation pathway. Cleavage of the Cα-Cβ bond results in the formation of a benzyl radical and a charged fragment, or vice-versa. The most favorable pathway involves the formation of the benzyl cation, which rearranges to the highly stable tropylium ion (C₇H₇⁺). This ion is almost always the base peak for compounds containing a benzyl moiety.[10]

-

McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of the hydrogen to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene. For this compound, this would result in a fragment ion at m/z 106.

-

Loss of Carboxyl Group (M-45): Cleavage of the bond between the α-carbon and the carboxyl group can lead to the loss of a •COOH radical, resulting in an ion at m/z 133 ([M-45]⁺).[11]

-

Alpha-Cleavage: Cleavage of the ethyl group at the α-position would result in an ion at m/z 149 ([M-29]⁺).

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Blogs | Restek [discover.restek.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacy180.com [pharmacy180.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Infrared Spectrum of 2-Benzylbutanoic Acid

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-benzylbutanoic acid, tailored for researchers, scientists, and professionals in drug development. The document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, outlines a rigorous experimental protocol for obtaining a high-fidelity spectrum, and provides a detailed interpretation of the expected spectral features.

Theoretical Framework: Vibrational Spectroscopy of a Carboxylic Acid

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule.[1][2] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. For a carboxylic acid like this compound, the IR spectrum is dominated by the characteristic vibrations of the carboxyl group (-COOH) and the hydrocarbon framework.

The Carboxyl Group: A Symphony of Vibrations

The carboxyl functional group gives rise to several distinct and intense absorption bands in the IR spectrum. The most prominent of these are the O-H stretching, C=O stretching, and C-O stretching vibrations.

-

O-H Stretching: The hydroxyl (O-H) stretch in carboxylic acids is one of the most recognizable features in an IR spectrum.[3] It appears as a very broad and intense absorption band typically spanning the region from 3300 to 2500 cm⁻¹.[3][4][5][6][7] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure between two carboxylic acid molecules.[3][4][8][9] This extensive hydrogen bonding creates a continuum of O-H bond strengths, leading to a wide range of absorption frequencies.[9] The broad O-H band often overlaps with the sharper C-H stretching vibrations.[3][4]

-

C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid is another strong and characteristic absorption.[10] For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this band typically appears in the range of 1725 to 1700 cm⁻¹.[5][7] The dimerization, through hydrogen bonding, weakens the C=O double bond, causing the absorption to shift to a lower frequency compared to a monomeric carboxylic acid (around 1760 cm⁻¹).[6][7][11]

-

C-O Stretching and O-H Bending: The spectrum of a carboxylic acid also features bands arising from C-O stretching and in-plane O-H bending. These vibrations are often coupled and appear in the fingerprint region of the spectrum. The C-O stretch is typically observed between 1320 and 1210 cm⁻¹, while the O-H bend is found in the 1440-1395 cm⁻¹ region.[3][7] An additional out-of-plane O-H bend can sometimes be seen as a broad band around 950-910 cm⁻¹.[3]

The Hydrocarbon Skeleton: Aliphatic and Aromatic C-H Vibrations

The this compound molecule also possesses both aliphatic (from the butanoic acid chain) and aromatic (from the benzyl group) C-H bonds, which will exhibit their own characteristic stretching and bending vibrations.

-

Aliphatic C-H Stretching: The C-H stretching vibrations of the sp³ hybridized carbons in the butanoic acid chain are expected to appear as sharp peaks in the 3000-2850 cm⁻¹ region, often superimposed on the broad O-H stretching band.[3][4][5][6]

-

Aromatic C-H Stretching: The C-H stretching vibrations of the sp² hybridized carbons in the benzene ring typically absorb at wavenumbers just above 3000 cm⁻¹.

-

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations occur in the 1470-1365 cm⁻¹ range. Aromatic C-H out-of-plane bending vibrations are also expected in the 900-675 cm⁻¹ region, and their exact position can provide information about the substitution pattern of the benzene ring.

Predicted Infrared Spectrum of this compound

Based on the foundational principles outlined above, a detailed prediction of the key absorption bands for this compound can be made. These predictions are crucial for the accurate interpretation of the experimental spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity & Appearance |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch (Aromatic) | Benzene Ring | ~3100 - 3000 | Medium to Weak, Sharp |

| C-H Stretch (Aliphatic) | Butyl Chain | 2960 - 2850 | Medium to Strong, Sharp |

| C=O Stretch | Carboxylic Acid (Dimer) | 1725 - 1700 | Strong, Sharp |

| C=C Stretch | Benzene Ring | ~1600, ~1475 | Medium to Weak, Sharp |

| O-H Bend (in-plane) | Carboxylic Acid | 1440 - 1395 | Medium, Broad |

| C-H Bend (Aliphatic) | Butyl Chain | ~1465, ~1380 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O-H Bend (out-of-plane) | Carboxylic Acid | 950 - 910 | Medium, Broad |

| C-H Bend (Aromatic) | Benzene Ring | ~750, ~700 | Strong |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The acquisition of a reliable and high-resolution IR spectrum is paramount for accurate structural elucidation. The following protocol outlines the steps for obtaining the FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is a modern and convenient method for analyzing solid and liquid samples with minimal preparation.[12][13][14][15]

Instrumentation and Materials

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

-

Sample: this compound (solid or liquid at room temperature).

-

Cleaning Supplies: Isopropanol or ethanol, and lint-free wipes.

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring the ATR-FTIR spectrum of this compound.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Confirm that the ATR accessory is properly installed and aligned.

-

-

ATR Crystal Cleaning:

-

Rationale: A clean crystal surface is essential to prevent contamination and ensure that the collected spectrum is solely from the sample of interest.

-

Procedure: Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the surface of the ATR crystal. Allow the solvent to fully evaporate.

-

-

Background Spectrum Collection:

-

Rationale: The background spectrum accounts for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal and the instrument optics. This spectrum is subtracted from the sample spectrum to yield the true absorbance of the sample.

-

Procedure: With the clean, empty ATR accessory in the sample compartment, initiate the collection of a background spectrum using the spectrometer's software.

-

-

Sample Application:

-

Rationale: A small amount of sample is sufficient for ATR analysis, and good contact between the sample and the crystal is crucial for obtaining a strong signal.

-

Procedure: Place a small amount (a few milligrams) of this compound directly onto the center of the ATR crystal.

-

-

Pressure Application:

-

Rationale: Applying pressure ensures intimate contact between the solid or viscous liquid sample and the ATR crystal, which is necessary for the evanescent wave to effectively penetrate the sample.

-

Procedure: Use the ATR accessory's pressure clamp to apply firm, even pressure to the sample.

-

-

Sample Spectrum Collection:

-

Rationale: This step measures the absorption of infrared radiation by the sample. Co-adding multiple scans improves the signal-to-noise ratio of the resulting spectrum.

-

Procedure: Initiate the collection of the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing and Analysis:

-

Rationale: Raw spectral data may require processing to correct for baseline drift and to identify peak positions accurately.

-

Procedure: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary. Use the software's tools to label the wavenumbers of the significant absorption peaks.

-

-

Post-Analysis Cleanup:

-

Rationale: Proper cleanup prevents cross-contamination of subsequent samples.

-

Procedure: Release the pressure clamp and remove the bulk of the sample with a clean wipe. Thoroughly clean the ATR crystal with a solvent-moistened wipe as described in step 2.

-

Interpretation of the Experimental Spectrum

A hypothetical experimental spectrum of this compound would be interpreted by comparing the observed absorption bands with the predicted values in the table above. The presence of a very broad band in the 3300-2500 cm⁻¹ region, coupled with a strong, sharp peak around 1710 cm⁻¹, would be definitive evidence for the carboxylic acid functional group. The sharper peaks in the 3100-2850 cm⁻¹ range would confirm the presence of both aromatic and aliphatic C-H bonds. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching vibrations, which, while more difficult to assign individually, would collectively serve as a unique identifier for the molecule.

Conclusion

The infrared spectrum of this compound is rich with information that allows for its unambiguous identification and structural characterization. By understanding the theoretical basis of the vibrational modes of its constituent functional groups and employing a robust experimental protocol, researchers can confidently obtain and interpret high-quality spectral data. This guide provides the necessary framework for such an analysis, empowering scientists in their research and development endeavors.

References

- 1. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Khan Academy [khanacademy.org]

- 9. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]

- 10. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 11. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mt.com [mt.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. jascoinc.com [jascoinc.com]

The Multifaceted Biological Activities of 2-Benzylbutanoic Acid Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The 2-benzylbutanoic acid core represents a privileged scaffold in medicinal chemistry, giving rise to a class of derivatives with a remarkable breadth of biological activities. From potent enzyme inhibition to promising anticancer and antihypertensive properties, these compounds offer a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance their investigations in this exciting field. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide detailed, field-proven experimental protocols to empower your research endeavors.

Chapter 1: Enzyme Inhibition - A Primary Target of this compound Derivatives

A significant body of research has focused on the ability of this compound derivatives to act as potent enzyme inhibitors. This chapter will explore their interaction with key enzymatic targets, with a particular focus on carboxypeptidase A.

Carboxypeptidase A (CPA) Inhibition: A Case Study in Rational Drug Design

Carboxypeptidase A, a zinc-containing metalloprotease, plays a crucial role in protein digestion. Its well-defined active site has made it a model enzyme for the design of inhibitors. Several this compound derivatives have been shown to be effective competitive inhibitors of CPA.

Mechanism of Inhibition: Molecular modeling studies suggest that the inhibitory potency of these derivatives stems from key interactions within the CPA active site. For instance, in 2-benzyl-3,4-iminobutanoic acid, the lone pair of electrons on the aziridine ring's nitrogen atom can form a coordinative bond with the active site zinc ion. Simultaneously, the proton on the nitrogen can engage in hydrogen bonding with the carboxylate oxygen of Glu-270, a critical residue for catalysis. This dual interaction effectively blocks the enzyme's catalytic machinery.

Structure-Activity Relationship (SAR): The stereochemistry of the inhibitor plays a pivotal role in its potency. Studies on the four stereoisomers of 2-benzyl-3,4-iminobutanoic acid revealed that while all exhibit competitive inhibitory activity, their potencies vary significantly. This highlights the importance of precise three-dimensional complementarity between the inhibitor and the enzyme's active site for optimal binding.

A logical workflow for identifying and characterizing CPA inhibitors is depicted below:

Caption: A streamlined workflow for the discovery and development of Carboxypeptidase A inhibitors.

Experimental Protocol: Carboxypeptidase A Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound derivatives against bovine pancreatic carboxypeptidase A.

Materials:

-

Bovine Pancreatic Carboxypeptidase A (CPA)

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (50 mM, pH 7.5) containing 0.5 M NaCl

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 254 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CPA in cold 10% LiCl.

-

Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.

-

Prepare serial dilutions of the test compound in the Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer

-

Test compound solution at various concentrations (or solvent control)

-

CPA solution

-

-

Incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately begin monitoring the increase in absorbance at 254 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The increase in absorbance is due to the formation of hippuric acid.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percent inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the mode of inhibition and the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

-

Chapter 2: Antihypertensive and Antioxidant Activities - A Dual Threat to Cardiovascular Disease

Beyond enzyme inhibition, derivatives of butanoic acid have demonstrated potential in combating cardiovascular diseases through their antihypertensive and antioxidant properties.

Antihypertensive Activity: Targeting the Renin-Angiotensin System

Some butanoic acid derivatives exhibit antihypertensive effects, likely through the inhibition of the Angiotensin-Converting Enzyme (ACE).

Mechanism of Action: ACE is a key enzyme in the renin-angiotensin system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these compounds can lead to vasodilation and a reduction in blood pressure. The general mechanism of antihypertensive action is illustrated below:

Caption: Simplified schematic of the Renin-Angiotensin System and the inhibitory action of this compound Derivatives on ACE.

Experimental Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a colorimetric assay to screen for ACE inhibitory activity.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

N-Hippuryl-His-Leu (HHL) as substrate

-

Borate buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup:

-

To each well of a microplate, add the test compound at various concentrations, ACE solution, and HHL substrate solution.

-

Include a control with no inhibitor and a blank with no ACE.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid produced into ethyl acetate by vigorous mixing.

-

Centrifuge the plate to separate the layers.

-

-

Quantification:

-

Transfer the ethyl acetate layer to a new plate and evaporate the solvent.

-

Reconstitute the dried hippuric acid in a suitable buffer.

-

Measure the absorbance at 228 nm.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Antioxidant Activity: Scavenging Free Radicals

Phenolic acid derivatives, a class to which some this compound analogs belong, are known for their antioxidant properties.

Mechanism of Action: The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. This process is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare serial dilutions of the test compound and ascorbic acid.

-

-

Assay:

-

Add the test compound or control at various concentrations to the wells of a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Chapter 3: Anticancer Potential - Inducing Cell Death in Malignant Cells

Emerging evidence suggests that some butanoic acid derivatives possess anticancer activity.

Mechanism of Action: The precise mechanisms are still under investigation but may involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

-

MTT Addition:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Chapter 4: Antimicrobial and Antifungal Activities - Combating Pathogenic Microorganisms

Certain butanoic acid derivatives have shown promise as antimicrobial and antifungal agents.

Mechanism of Action: The antimicrobial mechanism of fatty acids and their derivatives is often multifaceted. It can involve the disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents. Other mechanisms include the inhibition of essential enzymes and interference with nutrient uptake.[3][4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[5]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound

-

Standard antimicrobial agent (positive control)

-

96-well microtiter plate

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the microorganism from a fresh culture.

-

-

Serial Dilution:

-

Perform a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance using a microplate reader.

-

Data Summary

The following table summarizes the reported biological activities of various this compound derivatives and related compounds, along with their potency where available.

| Compound/Derivative Class | Biological Activity | Target/Mechanism | Potency (IC50/Ki) | Reference(s) |

| 2-Benzyl-3,4-iminobutanoic acid | Enzyme Inhibition | Carboxypeptidase A | Varies by stereoisomer | [6] |

| 2-Benzyl-3-hydroxybutanoic acid | Enzyme Inhibition | Carboxypeptidase A | Ki = 107 µM | [1][7] |

| Phenoxybutanoic acid derivatives | Antihypertensive | Endothelin Receptor Antagonist | Nanomolar IC50 for some derivatives | [2][8] |

| Phenolic acid derivatives | Antioxidant | Free radical scavenging | Varies | [1] |

| 2-(3-benzoylphenyl)propanoic acid derivatives | Anticancer | Moderate activity against various cell lines | 1-23% growth inhibition at 10 µM | [9][10][11][12] |

| N-Substituted-β-amino acid derivatives | Antimicrobial, Antifungal | Active against S. aureus, M. luteum, C. tenuis, A. niger | Varies | [4] |

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile platform for the development of compounds with a wide array of biological activities. The well-established role of its derivatives as carboxypeptidase A inhibitors provides a strong foundation for further exploration in enzyme-targeted drug discovery. Furthermore, the emerging evidence of their antihypertensive, antioxidant, anticancer, and antimicrobial potential opens up new avenues for therapeutic applications.

Future research should focus on:

-

Elucidating detailed mechanisms of action for the less-characterized biological activities.

-

Conducting comprehensive structure-activity relationship studies to optimize potency and selectivity for each biological target.

-

Investigating the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-like properties.

-

Exploring synergistic combinations with existing drugs to enhance therapeutic efficacy.

This technical guide has provided a comprehensive overview and practical methodologies to facilitate further research into the promising field of this compound derivatives. The continued investigation of this remarkable chemical scaffold holds the potential to yield novel and effective treatments for a range of human diseases.

References

- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. ACE-inhibitory activity assay: IC50 [protocols.io]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Wintermute Biomedical [wintermutebiomedical.com]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Benzylbutanoic Acid as a Carboxypeptidase A Inhibitor: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to 2-Benzylbutanoic Acid as a Carboxypeptidase A Inhibitor

Foreword: The Rationale for a Renewed Focus on Carboxypeptidase A Inhibition

Carboxypeptidase A (CPA), a zinc-dependent metalloprotease, has long been a subject of intense scientific scrutiny. Its role in digestion is well-established, but its structural and functional similarities to other medically significant zinc proteases, such as angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs), have cemented its status as a cornerstone model for drug development. The design of Captopril, a widely used antihypertensive drug, was famously informed by early studies on CPA inhibitors. It is within this context of leveraging our understanding of CPA to develop novel therapeutics that we turn our attention to this compound. This guide provides a comprehensive technical overview of the methodologies and scientific reasoning behind the characterization of this compound as a potential inhibitor of carboxypeptidase A, offering field-proven insights for researchers and drug development professionals.

Understanding the Target: The Active Site of Carboxypeptidase A

A deep appreciation of the enzyme's active site is paramount to understanding inhibitor design and function. Carboxypeptidase A is a metalloexopeptidase, meaning it cleaves the C-terminal amino acid from a polypeptide chain, with a preference for residues bearing aromatic or bulky aliphatic side chains. The catalytic activity is centered around a single zinc ion (Zn²⁺) coordinated in a tetrahedral geometry by three amino acid residues: His69, Glu72, and His196. A water molecule completes this coordination sphere and plays a crucial role in the hydrolytic mechanism.

The active site can be conceptually divided into several key regions that dictate substrate and inhibitor binding:

-

The S1' Pocket: A hydrophobic pocket that accommodates the C-terminal side chain of the substrate. This is the primary determinant of the enzyme's specificity for aromatic and bulky aliphatic residues.

-

The Catalytic Center: Comprising the Zn²⁺ ion and the catalytically crucial residue, Glu270. The zinc ion polarizes the carbonyl group of the scissile peptide bond, making it more susceptible to nucleophilic attack. Glu270 acts as a general base, activating the coordinated water molecule for this attack.

-

The Arginine "Claw": Arg145 forms a salt bridge with the C-terminal carboxylate of the substrate, anchoring it in the active site.

-

Additional Hydrogen Bonding Interactions: Tyr248 and Asn144 provide further hydrogen bonds to the C-terminal carboxylate, enhancing binding affinity.

The proposed mechanism of action involves the Glu270-activated water molecule attacking the polarized carbonyl carbon of the peptide bond, leading to a tetrahedral intermediate that is stabilized by the zinc ion. Collapse of this intermediate results in the cleavage of the peptide bond.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is a crucial first step in its characterization as a CPA inhibitor. A common and effective method is the malonic ester synthesis, which provides a high yield of the desired product.

Experimental Protocol: Malonic Ester Synthesis of this compound

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Benzyl chloride

-

Ethyl bromide

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Deprotonation of Diethyl Malonate: In a round-bottom flask, dissolve diethyl malonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. This will generate the enolate of diethyl malonate, a potent nucleophile.

-

First Alkylation (Benzylation): To the enolate solution, add benzyl chloride dropwise. The enolate will displace the chloride ion in an SN2 reaction, forming diethyl benzylmalonate. Heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.

-

Second Deprotonation: Cool the reaction mixture to room temperature and add a second equivalent of sodium ethoxide solution to deprotonate the remaining acidic proton on the α-carbon.

-

Second Alkylation (Ethylation): Add ethyl bromide to the reaction mixture and reflux for another 2-3 hours. This will introduce the ethyl group, forming diethyl ethylbenzylmalonate.

-

Saponification: Cool the reaction mixture and add a solution of sodium hydroxide. Heat to reflux to hydrolyze both ester groups to carboxylates, yielding the disodium salt of ethylbenzylmalonic acid.

-

Decarboxylation: Carefully acidify the reaction mixture with concentrated hydrochloric acid. The resulting β-dicarboxylic acid is unstable and will readily decarboxylate upon heating, yielding this compound.

-

Workup and Purification: Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound. The product can be further purified by distillation or chromatography if necessary.

Diagram of the Synthesis Workflow:

Caption: Malonic ester synthesis workflow for this compound.

Kinetic Characterization of Inhibition: Determining Potency and Mechanism

Once synthesized and purified, the inhibitory activity of this compound against carboxypeptidase A must be quantitatively assessed. This involves determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Spectrophotometric Enzyme Kinetics Assay

A continuous spectrophotometric assay is a robust and high-throughput method for determining enzyme kinetics. A common substrate for CPA is hippuryl-L-phenylalanine, which upon hydrolysis yields hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm due to the formation of hippuric acid can be monitored over time.

Experimental Protocol: Carboxypeptidase A Inhibition Assay

Materials:

-

Bovine pancreatic carboxypeptidase A

-

Hippuryl-L-phenylalanine (substrate)

-

This compound (inhibitor)

-

Tris-HCl buffer (pH 7.5) with NaCl

-

UV-Vis spectrophotometer with temperature control (25°C)

-

96-well UV-transparent microplates or quartz cuvettes

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. A series of inhibitor dilutions should be prepared to determine the IC50 and Ki.

-

Assay Setup: In a 96-well plate or cuvettes, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. A control reaction with no inhibitor should be included.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 5-10 minutes) at 25°C to allow for binding equilibrium to be reached.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 254 nm over time. Record data at regular intervals for a period where the reaction rate is linear.

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

To determine the mode of inhibition and the Ki value, perform the assay with multiple substrate concentrations at each inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Dixon plots, or more accurately, by non-linear regression fitting to the appropriate Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition.

-

Data Presentation: Expected Kinetic Parameters

| Parameter | Description | Expected Value (Illustrative) |

| IC50 | Inhibitor concentration causing 50% enzyme inhibition. | Varies with substrate concentration. |

| Ki | Inhibition constant, a measure of inhibitor potency. | For a related compound, 2-benzyl-3-hydroxybutanoic acid, a Ki of 107 µM has been reported. |

| Mode of Inhibition | The mechanism by which the inhibitor binds to the enzyme. | Expected to be competitive, given the structural similarity to the substrate's C-terminal portion. |

Diagram of the Kinetic Analysis Workflow:

Caption: Workflow for the kinetic analysis of CPA inhibition.

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

While enzyme kinetics provides crucial information about inhibitor potency, Isothermal Titration Calorimetry (ITC) offers a deeper understanding of the thermodynamics of the enzyme-inhibitor interaction. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Rationale for Using ITC

-

Label-free: ITC does not require any modification or labeling of the enzyme or inhibitor.

-

Direct Measurement: It directly measures the heat of binding, providing a true in-solution measurement of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Mechanism of Action: The thermodynamic signature (enthalpy vs. entropy driven) can provide insights into the nature of the binding forces.

Experimental Protocol: ITC for Carboxypeptidase A Inhibition

Materials:

-

Isothermal titration calorimeter

-

Bovine pancreatic carboxypeptidase A

-

This compound

-

Dialysis buffer (e.g., Tris-HCl, pH 7.5 with NaCl)

Step-by-Step Methodology:

-

Sample Preparation: Dialyze both the enzyme and the inhibitor against the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both solutions.

-

Instrument Setup: Thoroughly clean the sample cell and syringe. Set the experimental temperature (e.g., 25°C).

-

Loading the Instrument: Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.

-

Titration: Perform a series of small injections of the inhibitor into the enzyme solution. The instrument will measure the heat change associated with each injection.

-

Data Analysis:

-

The raw data is a series of heat spikes corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

-